Cas no 125974-72-3 (7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-)
![7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- structure](https://it.kuujia.com/scimg/cas/125974-72-3x500.png)
125974-72-3 structure
Nome del prodotto:7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-
7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-
- Intoplicine
- 11-((3-(Dimethylamino)propyl)amino)-8-methyl-7H-benzo(e)pyrido(4,3-b)indol-3-ol
- UNII-FB2CIN6HMI
- 11-(3-Dimethylaminopropylamino)-3-hydroxy-8-methyl-7H-benzo[e]pyrido[4,3-b]indole
- CS-6640
- AKOS040741882
- FB2CIN6HMI
- RP 60475
- ETHYL2-ISOCYANATOPROPIONATE
- RP-60475
- NCI60_015286
- 11-((3-(Dimethylamino)propyl)amino)-8-methyl-7H-benzo[e]pyrido[4,3-b]indol-3-ol
- DTXSID80155022
- INTOPLICINE [WHO-DD]
- 125974-72-3
- Neuro_000335
- CHEMBL1908351
- SCHEMBL420414
- [3-(dimethylamino)propylamino]-methyl-[?]ol
- 7H-Benzo(e)pyrido(4,3-b)indol-3-ol, 11-((3-(dimethylamino)propyl)amino)-8-methyl-
- Intoplicine [INN]
- RP-60475 FREE BASE
- CHEBI:135474
- 11-[[3-(Dimethylamino)propyl]amino]-8-methyl-7H-benzo[e]pyrido[4,3-b]indol-3-ol
- DB12868
- NS00068698
- MS-25375
- Q27277895
- 16-[3-(dimethylamino)propylamino]-13-methyl-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13,15-octaen-5-ol
- HY-101647
- intoplicin
- DTXCID5077513
- G12731
- 16-{[3-(dimethylamino)propyl]amino}-13-methyl-11,15-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-1(10),2,4,6,8,12(17),13,15-octaen-5-ol
- 7H-benzo(e)pyrido(4,3-b)indol-3-ol, 11-((3-(dimethylamino)propyl)amino)-8-methyl
- intoplicina
- NSC645008
- 11-(3-dimethylaminopropylamino)-3-hydroxy-8-methyl-7H-benzo(e)pyrido(4,3-b)indole dimethanesulfonate
- intoplicinum
- 16-((3-(dimethylamino)propyl)amino)-13-methyl-11,15-diazatetracyclo(8.7.0.0^(2,7).0^(12,17))heptadeca-1(10),2,4,6,8,12(17),13,15-octaen-5-ol
-
- Inchi: InChI=1S/C21H24N4O/c1-13-12-23-21(22-9-4-10-25(2)3)19-18-16-7-6-15(26)11-14(16)5-8-17(18)24-20(13)19/h5-8,11-12,24,26H,4,9-10H2,1-3H3,(H,22,23)
- Chiave InChI: QROONAIPJKQFMC-UHFFFAOYSA-N
- Sorrisi: OC1=CC=C2C3=C(NC4=C3C(NCCCN(C)C)=NC=C4C)C=CC2=C1
Proprietà calcolate
- Massa esatta: 348.19500
- Massa monoisotopica: 348.195
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 5
- Complessità: 473
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 147
- XLogP3: 4.3
- Superficie polare topologica: 64.2A^2
- Massa esatta: 348.195
Proprietà sperimentali
- Densità: 1.286
- Punto di ebollizione: 635.5°Cat760mmHg
- Punto di infiammabilità: 338.2°C
- Indice di rifrazione: 1.755
- PSA: 64.18000
- LogP: 4.31990
7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- Informazioni sulla sicurezza
- Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.
7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1234002-100mg |
Intoplicine |
125974-72-3 | 98% | 100mg |
$10925 | 2024-06-06 | |
Ambeed | A935689-5mg |
11-((3-(Dimethylamino)propyl)amino)-8-methyl-7H-benzo[e]pyrido[4,3-b]indol-3-ol |
125974-72-3 | 98% | 5mg |
$1837.0 | 2025-03-06 | |
eNovation Chemicals LLC | Y1234002-25mg |
Intoplicine |
125974-72-3 | 98% | 25mg |
$4275 | 2024-06-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I883568-5mg |
Intoplicine |
125974-72-3 | 98% | 5mg |
¥41,520.00 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50572-1mg |
Intoplicine |
125974-72-3 | 98% | 1mg |
¥13819.00 | 2023-09-07 | |
Biosynth | AFA97472-1 mg |
Intoplicine |
125974-72-3 | 1mg |
$2,673.00 | 2023-01-05 | ||
1PlusChem | 1P009IAO-10mg |
Intoplicine |
125974-72-3 | 98% | 10mg |
$1524.00 | 2024-07-09 | |
1PlusChem | 1P009IAO-25mg |
Intoplicine |
125974-72-3 | 98% | 25mg |
$3012.00 | 2024-07-09 | |
eNovation Chemicals LLC | Y1234002-5mg |
Intoplicine |
125974-72-3 | 98% | 5mg |
$1850 | 2025-02-28 | |
Ambeed | A935689-100mg |
11-((3-(Dimethylamino)propyl)amino)-8-methyl-7H-benzo[e]pyrido[4,3-b]indol-3-ol |
125974-72-3 | 98+% | 100mg |
$17420.0 | 2025-02-19 |
7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- Letteratura correlata
-
Shi-Tian Zhuo,Chun-Yan Li,Ming-Hao Hu,Shuo-Bin Chen,Pei-Fen Yao,Shi-Liang Huang,Tian-Miao Ou,Jia-Heng Tan,Lin-Kun An,Ding Li,Lian-Quan Gu,Zhi-Shu Huang Org. Biomol. Chem. 2013 11 3989
-
Nata?a Perin,Jasna Ali?,Sandra Liekens,Arthur Van Aerschot,Peter Vervaeke,Bharat Gadakh,Marijana Hranjec New J. Chem. 2018 42 7096
-
3. The synthesis of benzo[h]quinolines as topoisomerase inhibitorsMark A. Kerry,Gary W. Boyd,Simon P. Mackay,Otto Meth-Cohn,Louise Platt J. Chem. Soc. Perkin Trans. 1 1999 2315
-
Jun Ando,Taka-aki Yano,Katsumasa Fujita,Satoshi Kawata Phys. Chem. Chem. Phys. 2013 15 13713
125974-72-3 (7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-) Prodotti correlati
- 1501405-90-8(1-Propanone, 3-amino-1-(4-methyl-3-furanyl)-)
- 2411310-97-7(2-chloro-N-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)ethyl-N-methylacetamide)
- 301158-50-9(4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine)
- 96516-52-8(methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate)
- 2171668-73-6(3-{2-(ethylcarbamoyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2228889-64-1(4-(5-fluoro-2-methoxy-4-methylphenyl)-1,3-oxazolidin-2-one)
- 2138400-03-8(2,2-Difluoro-3-{methyl[2-(methylsulfanyl)ethyl]amino}propanehydrazide)
- 1396318-81-2(2-(4-fluoro-2-methoxyphenyl)morpholine)
- 666740-59-6(methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate)
- 1805295-17-3(Ethyl 6-methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-acetate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:125974-72-3)7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-

Purezza:99%
Quantità:5mg
Prezzo ($):3307.0